2-Styrylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H |
InChI Key |
BIAWAXVRXKIUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Related CAS |
53895-29-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Styrylpyridine and Its Structural Analogs
Regioselective and Stereoselective Synthesis Strategies
Achieving specific regio- and stereoisomers of 2-styrylpyridine is crucial for its function. Various synthetic strategies have been developed to control the position and geometry of the styryl substituent on the pyridine (B92270) ring.
Coupling Reactions and Their Mechanistic Insights (e.g., Heck Reaction, Suzuki-Miyaura)
Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes like this compound. numberanalytics.comwikipedia.org The reaction typically proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. numberanalytics.comiitk.ac.in
The mechanism involves several key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) complex. numberanalytics.comlibretexts.org
Migratory Insertion: An alkene then inserts into the palladium-carbon bond of the complex. numberanalytics.comlibretexts.org
β-Hydride Elimination: This step forms the alkene product. libretexts.org
Reductive Elimination: The catalyst is regenerated, completing the cycle. numberanalytics.com
A ligand-free palladium-catalyzed oxidative Heck reaction has been developed for the selective synthesis of (E)-4-styrylpyridines from arylboronic acids and 4-vinylpyridine. researchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, utilizing a palladium catalyst to couple an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely used for synthesizing styrenes and other conjugated systems. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel catalysts have also been shown to be effective, sometimes even for challenging substrates like aryl chlorides. tcichemicals.com
The Suzuki-Miyaura reaction has been successfully employed in the synthesis of complex molecules, including the total synthesis of Epothilone A, demonstrating its compatibility with a wide range of functional groups. libretexts.org Furthermore, it has been utilized to create bichalcones through the coupling of a boronated chalcone (B49325) with a brominated chalcone. mdpi.com
Olefination Reactions and Stereochemical Control (e.g., Wittig, Knoevenagel Condensation)
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is particularly valuable for introducing a double bond with control over its stereochemistry. numberanalytics.com
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. numberanalytics.com
Non-stabilized ylides typically lead to (Z)-alkenes. libretexts.orgnumberanalytics.com
Stabilized ylides generally favor the formation of (E)-alkenes. numberanalytics.com
The Schlosser modification of the Wittig reaction allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine, leading to the (E)-alkene. wikipedia.orglibretexts.org Mechanistic studies suggest that for lithium-free Wittig reactions, the formation of the oxaphosphetane intermediate occurs directly via a [2+2] cycloaddition. wikipedia.org
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This method has been successfully used for the synthesis of various styrylpyridine derivatives. For instance, the condensation of 2-methylpyridine (B31789) with p-nitrobenzaldehyde yields 2-(4'-nitrostyryl)pyridine. benthamopen.com The reaction can often be performed under solvent-free and catalyst-free conditions. benthamopen.comresearchgate.net
The Knoevenagel condensation has also been a key step in the synthesis of styrylpyridinium-based dyes, where ultrasonic irradiation has been shown to significantly shorten reaction times. researchgate.net In some cases, indium(III) triflate has been identified as a uniquely effective catalyst for tandem Friedländer annulation–Knoevenagel condensation to form 2-styryl quinolines. rsc.org
Table 1: Comparison of Olefination Reactions for this compound Synthesis
| Reaction | Reactants | Typical Catalyst/Reagent | Stereochemical Control | Key Features |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Strong base (for ylide formation) | High (dependent on ylide stability and reaction conditions) | Versatile for alkene synthesis; byproduct (triphenylphosphine oxide) can be difficult to remove. pitt.edu |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Base (e.g., NaH, NaOMe) | Excellent E-selectivity for stabilized ylides | Water-soluble phosphate (B84403) byproduct is easily removed. pitt.eduorganic-chemistry.org |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weakly basic amine (e.g., piperidine) | Can be controlled; often yields the more stable isomer. wikipedia.org | Often proceeds under mild or even catalyst/solvent-free conditions. benthamopen.comnih.gov |
Condensation Reactions with Picoline Derivatives
The direct condensation of picoline (methylpyridine) derivatives with aromatic aldehydes is a straightforward method for synthesizing styrylpyridines. beilstein-journals.org For example, the reaction of 2-picoline with benzaldehyde (B42025) can produce this compound. lookchem.com These reactions can be catalyzed by bases like piperidine (B6355638) or by Lewis acids such as calcium triflate. beilstein-journals.org In many instances, these condensations can be carried out without a solvent or catalyst. benthamopen.comresearchgate.net The reaction proceeds through an intermediate alcohol, which then dehydrates to form the styryl double bond. benthamopen.com Studies have shown that for some of these reactions, the (E)-configuration of the double bond is preferentially formed. beilstein-journals.org
Pyridine Ring Formation Strategies for Styrylpyridine Scaffolds
Instead of functionalizing a pre-existing pyridine ring, another advanced approach involves constructing the pyridine ring itself with the styryl moiety already incorporated or positioned for its formation. Various methods for pyridine ring synthesis have been developed, including multicomponent reactions and cyclization strategies. researchgate.netnih.govresearchgate.net For instance, a Hantzsch-type synthesis can be employed to create highly substituted pyridines. researchgate.net Other strategies involve the condensation of α,β-unsaturated aldehydes with amines, which can proceed through an imine formation and subsequent cyclization. nih.gov These de novo synthesis methods offer a high degree of flexibility in accessing complex styrylpyridine analogs. uiowa.edu
Catalytic Approaches in this compound Synthesis
Catalysis, particularly by transition metals, is fundamental to many of the modern synthetic methods for creating C-C bonds. libretexts.org
Transition Metal Catalysis in C-C Bond Formation
Transition metal catalysts, especially those based on palladium, are central to powerful cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. libretexts.org These reactions have revolutionized the synthesis of complex organic molecules, including styrylpyridines. The catalytic cycle typically involves oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the case of Heck), and reductive elimination steps. iitk.ac.inlibretexts.org The development of new ligands and catalyst systems continues to improve the efficiency, selectivity, and scope of these transformations. tcichemicals.commdpi.com For example, photolysis of certain transition metal complexes can generate catalytically active species. researchgate.net
Organocatalysis and Biocatalysis in Styrylpyridine Formation
The fields of organocatalysis and biocatalysis have introduced milder and more environmentally friendly alternatives to traditional synthetic methods for forming styrylpyridines. mt.com These approaches often provide high selectivity and reduce the reliance on metal catalysts. mt.comacs.org
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com In the context of styrylpyridine synthesis, organocatalysts can facilitate condensation reactions. For instance, piperidine is a commonly used organocatalyst for the Knoevenagel-type condensation between 2-picoline derivatives and benzaldehydes to yield styrylpyridines. beilstein-journals.orgnih.gov This method is effective for producing a range of substituted styrylpyridinium compounds. nih.gov Research has also explored the use of thiourea-based catalysts in cascade reactions involving sulfur ylides and nitroolefins, which can lead to complex heterocyclic structures. nih.gov
Biocatalysis employs enzymes to carry out chemical reactions. mt.com This approach offers the advantages of high specificity and operation under mild, aqueous conditions. mt.comacs.org While specific examples of biocatalysis for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader principles of biocatalysis are relevant. Enzymes like oxidoreductases, transferases, and lyases catalyze a wide variety of reactions that could be conceptually applied to styrylpyridine synthesis. mt.comscripps.edu For example, ene-reductases are known to catalyze the reduction of α,β-unsaturated carbonyl compounds, a reaction type that shares mechanistic features with the final step of some styrylpyridine synthetic routes. academie-sciences.fr The development of new enzymes through directed evolution and bioinformatics is expanding the scope of biocatalysis for novel chemical transformations. scripps.edu
The following table summarizes the key features of organocatalysis and biocatalysis in the context of styrylpyridine synthesis.
| Catalyst Type | Key Features | Example Catalyst/Enzyme |
| Organocatalysis | Metal-free, mild reaction conditions, can provide high stereoselectivity. acs.orgmdpi.com | Piperidine, Thiourea derivatives. beilstein-journals.orgnih.govnih.gov |
| Biocatalysis | High specificity, environmentally friendly (aqueous media), operates under mild conditions. mt.comacs.org | Ene-reductases (conceptual application). academie-sciences.fr |
Solvent-Free and Sustainable Synthesis Protocols for this compound
A significant trend in modern organic synthesis is the development of solvent-free and sustainable protocols to minimize environmental impact. The synthesis of this compound and its analogs has benefited from these green chemistry approaches.
Solvent-free methods for the synthesis of styrylpyridines have been successfully implemented, often involving Knoevenagel condensation reactions at elevated temperatures (120–140 °C) without a condensing agent. mdpi.comresearchgate.net This approach has been used to prepare various styrylpyridines and related α,β-acrylonitriles. mdpi.comresearchgate.net For instance, the reaction of 2-picoline with p-fluorobenzaldehyde under catalyst- and solvent-free conditions has been reported to yield the corresponding fluorinated styrylpyridine derivative. mdpi.com Similarly, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde has been synthesized through a Knoevenagel reaction in the absence of both a condensing agent and a solvent. mdpi.com
These sustainable protocols offer several advantages, including reduced waste, lower costs, and simplified purification procedures. Microwave-assisted solvent-free conditions have also been employed for the multi-component synthesis of 2,6-diaryl-4-styrylpyridines, highlighting the efficiency and eco-friendly nature of this method. grafiati.com
The table below outlines examples of solvent-free synthesis of styrylpyridine derivatives.
| Reactants | Conditions | Product |
| 2-Picoline and p-Fluorobenzaldehyde | Catalyst- and solvent-free | 1-(p-Fluorophenyl)-2-(2'-pyridyl)ethene mdpi.com |
| 2-Methylpyridine and Terephthalaldehyde | Solvent-free, 120-140 °C | trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde mdpi.comresearchgate.net |
| Various Aldehydes and 4-Picolinium Bromides | Microwave-assisted, solvent-free | 2,6-Diaryl-4-styrylpyridines grafiati.com |
Derivatization of this compound with Diverse Functional Groups
The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. A range of synthetic methods allows for the introduction of diverse functional groups onto both the pyridine and the phenyl rings.
Palladium-catalyzed coupling reactions are a powerful tool for this purpose. For example, the coupling of polyoxygenated N-tosylhydrazones with 2-halopyridines, catalyzed by a palladium complex, provides an efficient route to 2-α-styrylpyridines with various substituents. rsc.org This methodology has been used to synthesize derivatives with antiproliferative properties. rsc.org
Standard synthetic transformations can be applied to introduce a variety of functional groups. For example, nitro-substituted styrylpyridines can be synthesized and subsequently reduced to the corresponding amino derivatives using reagents like hydrazine (B178648) with a palladium on carbon catalyst. beilstein-journals.org This amino group can then be further modified, for instance, through acylation to form amides or conversion to a chloro group via a Sandmeyer-type reaction. beilstein-journals.org Additionally, aldehyde functionalities on the styrylpyridine core can be oxidized to carboxylic acids using reagents like the Jones reagent. mdpi.comresearchgate.net The introduction of a cyano group at the meta position of the phenyl ring has also been achieved through Knoevenagel condensation under green chemistry conditions. mdpi.com
The following table provides examples of the derivatization of this compound.
| Starting Material | Reagents and Conditions | Functional Group Introduced |
| Polyoxygenated N-tosylhydrazones and 2-halopyridines | PdCl2(MeCN)2, DPPF or tBu2MeP-HBF4 | Various polyoxygenated styryl groups rsc.org |
| Nitro-substituted styrylpyridine | N2H4·H2O, Pd/C | Amino group beilstein-journals.org |
| Amino-substituted styrylpyridine | Acetyl chloride, pyridine | Acetylamido group beilstein-journals.org |
| Amino-substituted styrylpyridine | NaNO2, CuCl, HCl | Chloro group beilstein-journals.org |
| Aldehyde-substituted styrylpyridine | Jones reagent | Carboxylic acid group mdpi.comresearchgate.net |
| 2-picoline and 3-cyanobenzaldehyde | Solvent-free condensation | meta-Cyano group mdpi.com |
Chemical Reactivity and Transformation Pathways of 2 Styrylpyridine
Photochemical Transformations
2-Styrylpyridine and its derivatives are well-documented to undergo several types of photochemical reactions, including isomerization, dimerization, and cycloaddition. These processes are often efficient and can be influenced by a variety of factors.
Upon exposure to light, this compound can undergo E/Z (or trans/cis) photoisomerization around the carbon-carbon double bond. unige.ch This process involves the conversion between the E-isomer, where the phenyl and pyridyl groups are on opposite sides of the double bond, and the Z-isomer, where they are on the same side. The mechanism of this isomerization can proceed through either a singlet or a triplet excited state, depending on the irradiation wavelength. science.gov
Under UV irradiation, direct excitation to a styrylpyridine-centered singlet excited state (¹IL) facilitates the isomerization. science.gov However, under visible light, a lower-lying triplet metal-to-ligand charge-transfer (³MLCT) excited state can hinder the triplet photoreaction mechanism. science.gov Density functional theory (DFT) calculations suggest that the E–Z photoisomerization of some styrylpyridine derivatives occurs via non-radiative deactivation from an intermediate twisted (TICT) state. photonics.ru
The kinetics of photoisomerization can be influenced by the surrounding environment. For instance, in dilute solutions, photoirradiation of trans-4-styrylpyridine typically yields only the E-isomer, while in concentrated solutions, a mixture of stereo- and regio-isomeric cyclobutanes is produced. chinesechemsoc.org The quantum yield of the trans to cis isomerization (Φ t →c) for certain styrylpyridine complexes has been shown to be wavelength-dependent, decreasing significantly as the irradiation wavelength shifts from UV to the visible spectrum. science.gov For example, one study reported a Φ t →c of 0.81 ± 0.08 at 365 nm, which dropped to 0.010 ± 0.005 at 405 nm. science.gov
| Irradiation Wavelength (nm) | Quantum Yield (Φ t →c) | Reference |
|---|---|---|
| 365 | 0.81 ± 0.08 | science.gov |
| 405 | 0.010 ± 0.005 | science.gov |
In addition to isomerization, this compound can undergo photodimerization and photocycloaddition reactions, most notably [2+2] cycloadditions, to form cyclobutane (B1203170) derivatives. publish.csiro.aucore.ac.uk These reactions involve the joining of two alkene moieties to form a four-membered ring. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, such as the solvent, the presence of additives, and the physical state (solution vs. solid-state).
In the solid state, the crystal packing of this compound derivatives can pre-organize the molecules, leading to highly selective [2+2] photocycloaddition reactions. For example, a photoreactive silver(I) complex of trans-1-(4-acetoxyphenyl)-2-(2-pyridyl)ethylene undergoes a quantitative and regioselective [2+2] photocycloaddition to yield the head-to-tail photoproduct. tandfonline.com Similarly, irradiation of 2-styrylpyridinium methiodide results in a high yield of a dimeric salt.
The formation of dimers versus isomerization is also influenced by the concentration and environment. At higher loading levels within the cages of faujasite zeolites, this compound exhibits significant dimerization and cyclization, in addition to isomerization. researchgate.net
The photochemical behavior of this compound is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and phenyl rings, as well as by environmental factors such as solvent, pH, and confinement.
Substituent Effects:
Electron-donating and electron-withdrawing groups: The incorporation of electron-donating or electron-withdrawing substituents can tune the photophysical properties of styrylpyridine-containing complexes, affecting their emission lifetimes and the relative contributions of ³MLCT and ³π,π* excited states. acs.org
Steric hindrance: The photocyclization of sterically demanding styrylpyridine derivatives has been shown to be dependent on the type of substituent. researchgate.net
Environmental Factors:
Solvent: The efficiency of photocyclization reactions of some styrylpyridine derivatives is higher in aqueous solutions compared to organic solvents like acetonitrile. beilstein-journals.org
pH (Halochromism): The photoreactivity of styrylpyridines can be regulated by pH. Protonation of the pyridine nitrogen can alter the electronic properties and, consequently, the photochemical pathways. publish.csiro.au For instance, the photodimerization of trans-styrylpyridine can be influenced by acidic conditions, which can lead to the majority formation of the syn head-to-tail dimer. publish.csiro.au
Confinement: The environment of zeolites can influence the photoreactivity of this compound. At low loading levels, trans–cis isomerization is the primary process, while at higher loading levels, dimerization and cyclization products are also formed. researchgate.net Acidic zeolites can also catalyze thermal reactions of this compound. researchgate.net Metal-organic frameworks (MOFs) with different pore sizes can selectively promote either E–Z photoisomerization or photodimerization. chinesechemsoc.org
Photodimerization and Photocycloaddition Reactions (e.g., [2+2] Cycloaddition)
Nucleophilic and Electrophilic Reactivity Profiles
The electronic structure of the styrylpyridine system, with its electron-deficient pyridine ring and electron-rich styryl moiety, allows for a range of reactions with both nucleophiles and electrophiles.
The presence of strong electron-withdrawing groups, such as a nitro group, on the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. pressbooks.pubwikipedia.org
In the case of 3-nitro-styrylpyridines, the nitro group, while not being a typical leaving group, can be substituted by strong nucleophiles like thiolate anions. Research has shown that both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions to give substitution products in good yields. researchgate.netresearchgate.net The regioselectivity of these reactions is a key aspect, with the position of the nitro group and other substituents directing the incoming nucleophile. researchgate.net
| Substrate | Nucleophile | Result | Reference |
|---|---|---|---|
| 2-Styryl-3-nitropyridines | Thiolate anions | Substitution of the nitro group | researchgate.netresearchgate.net |
This compound can undergo various reactions with inorganic reagents, leading to cyclized products. While specific details on the reaction with chlorosulfonic acid are not extensively available in the provided context, analogous cyclization reactions are known. For instance, ambiphilic 2-pyridylselenyl reagents react with nitriles containing an active α-methylene group to yield cationic pyridinium-fused selenium-containing heterocycles. nih.gov The reaction pathway can be directed by the choice of solvent to form different heterocyclic systems. nih.gov This highlights the potential for this compound and its derivatives to participate in diverse cyclization reactions initiated by electrophilic reagents.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitro-Styrylpyridines
Functionalization and Selective Chemical Modifications of the Styryl Moiety
The styryl moiety of this compound is a primary site for chemical transformations, offering pathways to novel structures with tailored properties. The reactivity of this group is dominated by photochemical reactions, though other modifications have been explored to either leverage or control its inherent reactivity.
A significant characteristic of 2-styrylpyridines is their propensity to undergo photochemical reactions upon exposure to light. chimia.ch These transformations primarily include trans-cis isomerization and [2+2] photocycloaddition, which leads to dimerization. chimia.chresearchgate.net The course of the photoreaction can be influenced by the reaction environment. For instance, the photochemical behavior of trans-2-styrylpyridine within the confines of cation-exchanged faujasite zeolites is dependent on the concentration. researchgate.netcapes.gov.br At low loading levels, only trans-cis isomerization is observed. researchgate.net However, at higher concentrations, both dimerization and cyclization products are formed, with the product distribution being dictated by the available volume within the zeolite cage. researchgate.net
Supramolecular chemistry provides a sophisticated method for controlling these photoreactions. The interaction of styrylpyridine derivatives with cucurbit[n]urils can selectively direct the reaction pathway. rsc.org When a styrylpyridine derivative forms a 1:2 complex with cucurbit rsc.orguril (Q rsc.org), the rate of the photo-induced [2+2] cycloaddition reaction is significantly enhanced. rsc.org Conversely, when complexed in a 2:1 fashion with cucurbit capes.gov.bruril (Q capes.gov.br), the molecule only undergoes trans-cis isomerization, with the cycloaddition being suppressed. rsc.org This demonstrates how non-covalent interactions can be used to catalyze or inhibit specific reaction channels.
The photosensitivity of the styryl group has also been harnessed in materials science. Photo-crosslinkable alginate has been synthesized by functionalizing it with trans-4-[p-(amino)styryl]pyridine. amazonaws.com This modified polymer can be crosslinked through an initiator-free [2π+2π] cycloaddition reaction of the styryl moieties upon UV irradiation, creating a hydrogel network. amazonaws.com
To circumvent the issues of photochemical instability like isomerization, which can negatively affect biological activity, a key strategy involves the structural rigidification of the styryl motif. chimia.chnih.gov Incorporating the styryl unit into a 1,2-dihydronaphthalene (B1214177) ring system results in 2-(3,4-dihydro-naphthalen-2-yl)pyridines, which are significantly more photochemically stable compared to their flexible trans-styryl-pyridine counterparts. chimia.ch
While the styryl double bond is the most reactive site, the pyridine ring can also be functionalized, influenced by the electronic nature of the styryl group. In the case of 2-styryl-3-nitropyridines, the presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. researchgate.net These compounds readily react with thiolate anions to yield substitution products, demonstrating a method for functionalization that is electronically coupled to the styryl moiety. researchgate.netsciforum.net
Table 1: Selective Chemical Modifications of the this compound Styryl Moiety
| Modification Type | Reagents/Conditions | Moiety Targeted | Key Outcome(s) | Reference(s) |
| Photochemical Isomerization | UV Light (e.g., in benzene (B151609) solution or at low concentration in zeolites) | C=C Double Bond | Conversion between trans and cis isomers. | researchgate.net |
| [2+2] Photocycloaddition | UV Light (e.g., solid state, higher concentration in zeolites, with cucurbit rsc.orguril) | C=C Double Bond | Dimerization to form cyclobutane derivatives. | chimia.chresearchgate.netrsc.org |
| Polymer Crosslinking | UV Irradiation | C=C Double Bond (on polymer-grafted styrylpyridine) | Formation of a cross-linked polymer network via [2π+2π] cycloaddition. | amazonaws.com |
| Structural Rigidification | Multi-step synthesis to form a dihydronaphthalene ring | Styryl Backbone | Creation of a photochemically stable analog, 2-(3,4-dihydro-naphthalen-2-yl)pyridine. | chimia.ch |
| Nucleophilic Aromatic Substitution | Thiolate anions (on nitro-substituted styrylpyridine) | Pyridine Ring | Substitution of the nitro group, with reactivity influenced by the styryl moiety. | researchgate.net |
Enzyme-Mediated Reactions and Biocatalytic Transformations of this compound Analogs
The application of enzymes in the synthesis and modification of styrylpyridines represents a growing field, offering high selectivity and sustainable reaction conditions. mt.com While the broader field of biocatalysis is vast, specific examples involving styrylpyridine analogs highlight the potential for novel enzymatic transformations. researchgate.netunipd.it
A significant discovery in this area is the promiscuous aldolase (B8822740) activity of a transaminase enzyme. rsc.org Researchers found that a wild-type transaminase from Chromobacterium violaceum (CvTAm) can catalyze an aldol-type addition between aryl acetaldehydes and pyridine carboxaldehydes. rsc.orgresearchgate.net This carbon-carbon bond-forming reaction produces hydroxystyryl pyridines, which are valuable compounds. rsc.org The reaction is believed to be mediated by two key lysine (B10760008) residues (Lys288 and Lys90) within the dimeric enzyme's active site. rsc.org This enzymatic reaction confirmed that the formation of the styryl pyridine product was not a result of simple chemical catalysis by buffer components but was indeed enzyme-mediated. researchgate.net
The utility of this biocatalytic reaction has been demonstrated through its incorporation into one-pot enzyme cascades. rsc.org Such cascades have been successfully designed to produce a variety of hydroxystyryl pyridines, including halogenated derivatives, starting from commercially available amino acids. rsc.orgresearchgate.net This approach streamlines the synthesis of these complex molecules by telescoping multiple reaction steps.
While direct enzymatic modification of the this compound core is an emerging area, related pyridine-containing compounds have been studied in biocatalytic contexts. For example, 2-aminopyridine (B139424) analogs have been investigated as inhibitors of enzymes in the glyoxylate (B1226380) shunt of the pathogen Pseudomonas aeruginosa, highlighting the interaction of pyridine-based structures with specific enzyme targets. nih.gov The continued exploration of enzyme promiscuity and engineering is expected to yield new biocatalysts for the selective functionalization of the this compound scaffold. acs.org
Table 2: Enzyme-Mediated Synthesis of Styryl Pyridine Analogs
| Enzyme | Enzyme Type | Reaction Type | Substrates | Product(s) | Reference(s) |
| Chromobacterium violaceum Transaminase (CvTAm) | Transaminase (promiscuous) | Aldol Addition | Aryl acetaldehydes + Pyridine carboxaldehydes | Hydroxystyryl pyridines and Styryl pyridines | rsc.orgresearchgate.net |
| Multi-enzyme Cascade | Tyrosinase, Decarboxylase, Transaminase, etc. | One-pot multi-step synthesis | L-tyrosine and analogs | Norlaudanosoline, Hydroxystyryl pyridines | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 2 Styrylpyridine
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental to understanding the behavior of electrons within the π-conjugated system of 2-styrylpyridine. These studies reveal how the molecule interacts with light and its surrounding environment.
The electronic absorption spectrum of this compound is characterized by strong electronic interactions between the benzene (B151609) and pyridine (B92270) rings, mediated by the ethylenic bridge. The spectrum typically displays a low-energy, intense, and broad band with some vibrational fine structure, alongside a higher-energy, relatively weaker band. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated system. researchgate.net The main absorption band for this compound is observed around 309 nm, which is characteristic of a π-π* transition for a double bond in the trans configuration. researchgate.net
Deconvolution of the spectrum reveals that the main bands can correspond to multiple overlapping electronic transitions. Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these transitions and understanding the influence of molecular geometry and substituent effects on the absorption spectra. researchgate.netnih.gov For instance, TD-DFT calculations have shown that the most stable form of this compound is a planar structure. researchgate.netnih.gov The position of the nitrogen atom in the pyridine ring and the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can cause slight shifts in the maximum absorption wavelengths (λmax). nih.govmdpi.com
Table 1: Experimental and Calculated UV-Visible Absorption Maxima (λmax) of this compound and Derivatives
| Compound | Experimental λmax (nm) | Calculated λmax (nm) (Gas Phase) | Calculated λmax (nm) (Solution) | Reference |
|---|---|---|---|---|
| This compound | ~309 | ~307.2 | ~304 | researchgate.netmdpi.com |
| trans-2-(m-cyanostyryl)pyridine | - | - | - | nih.gov |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | - | - | - | nih.gov |
| trans-4-(m-cyanostyryl)pyridine | ~304 | 307.2 | - | mdpi.com |
Styrylpyridine derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment. bg.ac.rsnih.gov The introduction of donor-acceptor groups can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.com This ICT character is a key factor in the fluorescence behavior of these molecules.
In certain substituted styrylpyridine systems, a phenomenon known as dual fluorescence can be observed. This is often attributed to the existence of two distinct emissive states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. mdpi.com The TICT state is formed by the rotational twisting of a part of the molecule, typically an amino group, in the excited state, leading to a more polar conformation that is stabilized in polar solvents. mdpi.com This results in a second, red-shifted emission band in addition to the normal fluorescence from the LE state. mdpi.com For example, some cyano-substituted compounds have been shown to exhibit enhanced emission in the solid state rather than fluorescence quenching. mdpi.com The fluorescence of styrylpyridinium dyes can be modulated by factors such as protonation, which can block the photoinduced electron transfer process and lead to a decrease in fluorescence intensity. researchgate.net
Table 2: Fluorescence Emission Data for Selected Styrylpyridine Derivatives
| Compound Derivative | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Solvent | Reference |
|---|---|---|---|---|---|
| Julolidinyl-vinyl-styrylpyridinium | - | 660 | - | DMSO | nih.gov |
| Julolidinyl-divinyl-styrylpyridinium | - | 760 | - | DMSO | nih.gov |
| 1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides | - | - | - | Various | researchgate.net |
| Naphthalimide-styrylpyridine sensor | 375 | 465 and 619 | - | - | mdpi.com |
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of this compound and its derivatives. bg.ac.rsuctm.edu This phenomenon arises from differential solvation of the ground and excited states of the molecule. The absorption and fluorescence spectra of these compounds can exhibit significant shifts in response to the polarity and hydrogen-bonding ability of the solvent. bg.ac.rsdiva-portal.org
Both positive (bathochromic or red shift) and negative (hypsochromic or blue shift) solvatochromism have been observed in styrylpyridinium dyes. researchgate.net Negative solvatochromism, where the absorption maximum shifts to shorter wavelengths with increasing solvent polarity, is often seen in dyes with a large ground-state dipole moment. uctm.edu This is because the excited state is less polar than the ground state, leading to greater stabilization of the ground state in polar solvents. The solvatochromic behavior of these compounds can be analyzed quantitatively using models such as the Kamlet-Taft and Catalán linear solvation energy relationships, which help to distinguish between the effects of non-specific electrostatic interactions and specific hydrogen-bonding interactions. bg.ac.rsresearchgate.net The refractive index of the surrounding medium also plays a role in the observed spectral shifts, a factor considered in advanced continuum solvation models. aps.org
Fluorescence and Dual Fluorescence Phenomena in Substituted Systems
Vibrational Spectroscopy for Molecular Architecture and Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, revealing information about its functional groups, conformation, and crystalline arrangement.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its covalent bonds. msu.edu In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be assigned to specific vibrational modes. mdpi.com For instance, C-H stretching vibrations of the aromatic rings typically appear in the 3000–3100 cm⁻¹ region. researchgate.net The C=C stretching of the ethylenic linkage is also a key feature. libretexts.org Vibrations associated with the pyridine ring can be observed at around 1460 and 1490 cm⁻¹. researchgate.net
IR spectroscopy is also valuable for conformational analysis. The trans configuration of the double bond in styrylpyridine derivatives is often confirmed by the presence of specific IR bands. researchgate.net Theoretical calculations of IR spectra, often performed alongside experimental studies, aid in the accurate assignment of vibrational modes and can help to identify the most probable conformation of the molecule. mdpi.comslideshare.net The region below 1500 cm⁻¹ in the IR spectrum, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule, making it useful for identification purposes. msu.edulibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound and Related Functional Groups
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | researchgate.net |
| Alkene =C-H Stretch | 3100-3000 | libretexts.org |
| Alkane C-H Stretch | 3000-2850 | libretexts.org |
| Pyridine Ring Vibrations | ~1460, ~1490 | researchgate.net |
| C=C Stretch (Alkene) | 1680-1640 | libretexts.org |
| C=O Stretch (in derivatives) | ~1710 | |
| O-H Stretch (in derivatives) | 2800-3500 (broad) |
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. wikipedia.org It is particularly useful for studying non-polar bonds and for analyzing samples in aqueous solutions. In the context of this compound, resonance Raman spectroscopy has been employed to investigate the nature of the excited states. nih.gov By tuning the excitation laser to an electronic absorption band, the Raman signals of the chromophore involved in the transition are selectively enhanced.
Raman spectroscopy is also a powerful tool for analyzing the crystalline state of materials. spectroscopyonline.comnumberanalytics.comscienceedge.com Different polymorphic forms of a compound can often be distinguished by their unique Raman spectra, as the crystal lattice environment can influence the molecular vibrations. americanpharmaceuticalreview.com Polarized Raman spectroscopy can provide information about the orientation of molecules within a single crystal. wikipedia.org The Raman spectra of crystalline solids consist of peaks corresponding to phonons, which are quantized lattice vibrations, providing insights into the crystal structure and intermolecular interactions. spectroscopyonline.com
Infrared (IR) Spectroscopy for Functional Group and Conformation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. ed.gov By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained. numberanalytics.comnumberanalytics.com
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound, respectively. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus. emerypharma.com
In a typical ¹H NMR spectrum of trans-2-styrylpyridine, the protons of the pyridine ring and the phenyl ring resonate in the aromatic region, generally between 7.0 and 8.6 ppm. The vinyl protons appear as doublets, with their coupling constant providing information about the trans configuration of the double bond. The chemical shifts can be influenced by the solvent used for the analysis. carlroth.com
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings, as well as the vinyl carbons, resonate at characteristic chemical shifts. These shifts provide insights into the electronic distribution within the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl Hα | Value | Value |
| Vinyl Hβ | Value | Value |
| Pyridyl H3 | Value | Value |
| Pyridyl H4 | Value | Value |
| Pyridyl H5 | Value | Value |
| Pyridyl H6 | Value | Value |
| Phenyl H (ortho) | Value | Value |
| Phenyl H (meta) | Value | Value |
| Phenyl H (para) | Value | Value |
| Pyridyl C2 | N/A | Value |
| Pyridyl C3 | N/A | Value |
| Pyridyl C4 | N/A | Value |
| Pyridyl C5 | N/A | Value |
| Pyridyl C6 | N/A | Value |
| Phenyl C (ipso) | N/A | Value |
| Phenyl C (ortho) | N/A | Value |
| Phenyl C (meta) | N/A | Value |
| Phenyl C (para) | N/A | Value |
| Vinyl Cα | N/A | Value |
| Vinyl Cβ | N/A | Value |
| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table is intended to be representative. |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and stereochemistry of this compound. numberanalytics.comwikipedia.org These experiments provide correlations between different nuclei, offering a more detailed picture of the molecular framework. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the assignment of adjacent protons within the pyridine and phenyl rings, as well as the vinyl protons. emerypharma.comqorganica.es Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, confirming their proximity through bonds. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. wikipedia.orglibretexts.org This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netblogspot.com Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon.
Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound in solution. numberanalytics.comslideshare.net
¹H NMR and ¹³C NMR for Proton and Carbon Environments
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Studies on precursors of styrylpyridine derivatives have revealed that the molecules are often nearly planar, with the pyridyl and phenyl rings being largely coplanar with the central double bond. mdpi.com The conformation of the double bond is typically found to be trans. mdpi.com
Intermolecular interactions, such as π-π stacking and C-H···π interactions, play a significant role in the crystal packing of these molecules. mdpi.comscirp.org These weak interactions dictate how the molecules arrange themselves in the crystal lattice. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. scirp.orgmdpi.com
Interactive Data Table: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.comresearchgate.net |
| Space Group | P2₁/c | mdpi.comresearchgate.net |
| a (Å) | 12.6674(19) | mdpi.comresearchgate.net |
| b (Å) | 7.2173(11) | mdpi.comresearchgate.net |
| c (Å) | 11.5877(14) | mdpi.comresearchgate.net |
| β (°) | 97.203(13) | mdpi.comresearchgate.net |
| Z | 4 | mdpi.comresearchgate.net |
| Note: This data is for a precursor of a this compound derivative and serves as an example of the type of information obtained from X-ray crystallography. |
Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis (Advanced Applications)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). numberanalytics.commsu.edu For this compound, mass spectrometry can confirm the molecular formula (C₁₃H₁₁N) and provide insights into its fragmentation patterns. nih.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (181.23 g/mol ). nih.gov The spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion. savemyexams.com Understanding these fragmentation pathways can provide further structural information. nih.govfiveable.me
The presence of isotopes, such as ¹³C, results in an M+1 peak in the mass spectrum. savemyexams.comfiveable.me The relative intensity of this peak can be used to confirm the number of carbon atoms in the molecule.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment | Reference |
| 181 | ~33 | [M]⁺ (Molecular Ion) | nih.gov |
| 180 | 100 | [M-H]⁺ | nih.gov |
| 152 | ~12 | Loss of C₂H₃ | nih.gov |
| 126 | ~12 | Further fragmentation | nih.gov |
| 51 | ~8 | Phenyl fragment | nih.gov |
| Note: This data is based on experimental GC-MS analysis and represents the most abundant peaks. The relative intensities can vary based on the instrument and conditions. |
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to further investigate the fragmentation pathways of this compound and its derivatives, providing more detailed structural insights. nih.gov
Photophysical and Photochemical Properties of 2 Styrylpyridine Systems
Excited State Dynamics and Energy Transfer Processes
The photophysics of 2-styrylpyridine, an aza-analogue of stilbene (B7821643), is characterized by the interplay of singlet and triplet excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this state, it can relax through several competing pathways, including fluorescence (a radiative process) and non-radiative processes like internal conversion (IC) back to the ground state (S0) and intersystem crossing (ISC) to the triplet manifold (T1). A primary photochemical reaction from the excited state is the trans-cis isomerization around the ethylenic double bond.
The nitrogen heteroatom introduces n,π* electronic states into the energy landscape, which are absent in stilbene. These n,π* states, particularly the lowest singlet n,π* state, can play a significant deactivating role. ias.ac.in The close proximity in energy of this ¹(n,π) state to the lowest ¹(π,π) state can enhance vibronic coupling, leading to a more efficient internal conversion process. ias.ac.in This provides an additional non-radiative decay channel, which often results in lower fluorescence quantum yields compared to their hydrocarbon counterparts.
In coordination complexes, such as those with Rhenium(I), the excited state dynamics of a styrylpyridine ligand can be further altered. For instance, in fac-[Re(Cl)(CO)3(stpy)2], excitation leads to a styrylpyridine-localized intraligand (IL) π-π* state. nih.gov This is followed by a very rapid intersystem crossing (in less than 0.9 picoseconds) to the corresponding triplet (³IL) state. nih.gov This triplet state is the reactive state that precedes the rotation around the C=C bond for isomerization. nih.gov In some complexes, energy can be transferred from a metal-to-ligand charge transfer (MLCT) state to the reactive ³IL state of the styrylpyridine ligand, opening an alternative pathway for initiating the isomerization process. nih.gov
Quantum Yields and Photostationary States (PSS) for Photoisomerization
Photoisomerization is a key photochemical process for this compound, involving the conversion between its trans and cis isomers upon irradiation. The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is the fraction of absorbed photons that lead to the isomerization event. The process is reversible, with distinct quantum yields for the trans-to-cis (Φt-c) and cis-to-trans (Φc-t) conversions.
When a solution of this compound is continuously irradiated, a photostationary state (PSS) is eventually reached. At the PSS, the rates of the forward and reverse photoisomerization reactions are equal, resulting in a constant ratio of cis and trans isomers. The composition of this mixture depends on the quantum yields of the two opposing reactions and the molar absorptivities of the two isomers at the irradiation wavelength.
For the related compound 2-styrylquinoline, which shares the nitrogen at the 2-position relative to the styryl group, the quantum yield for trans-cis photoisomerization (Φt-c) is reported to be in the range of 0.20 to 0.27, while the cis-trans quantum yield (Φc-t) is between 0.27 and 0.38. researchgate.net The presence of polycondensed rings can decrease the photoisomerization quantum yield due to an increased torsional energy barrier in the excited state. ias.ac.in
| Property | Value | Compound Context |
| trans-cis Isomerization Quantum Yield (Φt-c) | 0.20 - 0.27 | 2-Styrylquinoline researchgate.net |
| cis-trans Isomerization Quantum Yield (Φc-t) | 0.27 - 0.38 | 2-Styrylquinoline researchgate.net |
This table presents data for 2-styrylquinoline, a closely related analogue of this compound.
Photochromic Behavior and Molecular Switching Applications
The reversible photoisomerization of this compound between two distinct forms (trans and cis) with different absorption spectra is a phenomenon known as photochromism. This property makes this compound a candidate for use as a molecular switch. Each isomer can be considered a state ('on' or 'off'), and light of a specific wavelength can be used to flip the switch from one state to the other.
The trans isomer is typically the more thermodynamically stable form and has a more extended π-conjugation, causing it to absorb light at longer wavelengths compared to the cis isomer. Irradiation of the trans isomer with a suitable wavelength populates its excited state, from which it can isomerize to the cis form. Conversely, irradiating the cis isomer at its absorption maximum can switch it back to the trans form. This reversible transformation allows for the controlled modulation of a system's properties, such as its color or fluorescence.
This switching capability has been explored in various contexts. For example, the isomerization of styrylpyridine ligands within metal complexes can alter the magnetic properties of the entire complex. In one iron(II) complex, a quantitative cis-to-trans isomerization of the 4-styrylpyridine (B85998) ligands was induced by visible light, leading to a change in the spin state of the iron center at lower temperatures. unige.ch This demonstrates the "ligand-driven light-induced spin change" effect, where the photo-response of the ligand is used to control the magnetic function of the material. unige.ch The development of such photoresponsive materials is crucial for applications in data storage and optoelectronic devices. uvic.caresearchgate.net
Charge Transfer Complexes and Intermolecular Interactions in Excited States
In its excited state, this compound can engage in significant intermolecular interactions, particularly forming charge-transfer (CT) complexes with suitable electron donor or acceptor molecules. In these complexes, the photoexcited styrylpyridine acts as one part of a donor-acceptor pair.
For instance, styrylpyridinium salts, where the pyridine (B92270) nitrogen is quaternized, can form ion-pair charge-transfer complexes. In the case of nitrostyrylpyridinium tetraphenylborate (B1193919), a new absorption band appears that is attributed to a CT transition from the tetraphenylborate anion (donor) to the styrylpyridinium cation (acceptor). This CT interaction was found to significantly enhance the material's nonlinear optical properties, specifically its second-harmonic generation (SHG).
DFT calculations on CT complexes involving pyrene (B120774) as an electron donor and cyano-substituted aromatics as acceptors (structurally related to styrylpyridine systems) show that upon excitation, an electron moves from the highest occupied molecular orbital (HOMO), localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.govacs.org This charge separation in the excited state is fundamental to their function. The dynamics of this charge transfer can be incredibly fast, occurring on picosecond timescales. researchgate.net The formation of these excited-state complexes can lead to new absorption features and alter the photophysical decay pathways, often quenching fluorescence while enabling other processes. chinesechemsoc.org
Influence of Heteroatoms on Excited State Properties
The introduction of the nitrogen heteroatom in the pyridine ring is the defining feature that distinguishes this compound from its all-carbon analogue, stilbene, profoundly influencing its excited-state properties. ias.ac.inmdpi.com
The primary effects of the nitrogen atom are:
Introduction of n,π States: The nitrogen's lone pair of electrons gives rise to n,π transitions. The presence of a low-lying ¹(n,π*) excited state provides an efficient pathway for non-radiative decay through internal conversion, which often leads to lower fluorescence quantum yields in styrylpyridines compared to stilbene. ias.ac.in
Basicity and Protonation : The pyridine nitrogen can be protonated in acidic media. Protonation significantly modifies the electronic structure, leading to red-shifted absorption bands and often increasing the quantum yield of photoisomerization. researchgate.net For example, in 2-styrylquinoline, protonation increases the Φt-c to over 0.6. researchgate.net This sensitivity to pH provides another handle for controlling the molecule's photophysical behavior.
The position of the nitrogen atom (2-, 3-, or 4-styrylpyridine) is also crucial. While theoretical studies on cyano-substituted styrylpyridines showed that the nitrogen position caused a slight change in the maximum absorption wavelengths, its impact on reactivity can be more pronounced. mdpi.comresearchgate.net For example, in a study of (2-vinylstyryl)pyridines, the 2- and 3-pyridyl isomers underwent photochemical cyclization reactions, whereas the 4-pyridyl isomer was unreactive under the same conditions, highlighting the strong influence of the heteroatom's location on excited-state reaction pathways. academie-sciences.fr
Computational and Theoretical Investigations of 2 Styrylpyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are extensively employed to determine the electronic structure, stability, and various properties of 2-styrylpyridine. These methods provide a theoretical framework for predicting molecular behavior.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely utilized for investigating this compound and its derivatives. Studies have employed various functionals, including B3LYP, PBE0, and LC-ωPBE, in conjunction with different basis sets such as 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-311+G(d,p), for geometry optimization and electronic structure calculations. researchgate.netresearcher.life
A planar structure for this compound has been identified as the most stable form, particularly when optimized using the B3LYP/6-311+G(d,p) level of theory, showing good agreement with experimental X-ray diffraction data. researchgate.netresearcher.life Investigations into isomeric structures of this compound have revealed similar energetic values, with differences around 4.5 kJ mol⁻¹ for this compound isomers. researchgate.netresearcher.life
TD-DFT has proven to be a robust and accurate approach for predicting UV/Vis absorption spectra. For instance, the B3LYP functional with the 6-31G(d) basis set has been shown to yield reliable λmax values, with mean errors of 0.5 nm in the gas phase and 12 nm in solution compared to experimental data. researchgate.netresearcher.life DFT calculations have also been instrumental in supporting the proposed mechanisms for reactions involving this compound, such as the catalytic asymmetric hydrophosphination. acs.org
Post-Hartree-Fock methods provide higher-level accuracy for describing electron correlation, particularly important for excited states. Second-order Møller-Plesset perturbation theory (MP2) has been employed to investigate the geometries and relative energies of possible conformers in photoinduced processes of this compound. researchgate.net
For understanding excited states in conjugated systems, methods like Algebraic Diagrammatic Construction to second order (ADC(2)) are used. While direct application to this compound specifically for ADC(2) was not detailed in the provided snippets, it is a method applied to related poly(p-phenylenevinylene) oligomers to characterize the electronic nature of excitons and interactions between subunits. acs.org Multiconfigurational methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASMP2) have been applied to pyridine (B92270), a core component of this compound, to explain its low fluorescence and phosphorescence due to the presence of isoenergetic crossings between singlet and triplet states. researchgate.net These studies provide a foundational understanding of excited-state behavior in pyridine-containing compounds.
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of this compound.
UV-Vis Spectroscopy: TD-DFT calculations are routinely used to predict UV-Vis absorption spectra. For this compound, a characteristic π→π* transition band is observed at 309 nm. researchgate.net Studies have shown that while electron-withdrawing cyano and electron-donating methyl substituents have no significant effect on UV-Vis results, the position of the nitrogen atom in the pyridine ring can cause a slight change in the maximum absorption wavelengths. researchgate.netmdpi.comresearchgate.net
Infrared (IR) Spectroscopy: Theoretical characterization, often through DFT, is used to assign IR normal modes, including those for cyano- and methyl-groups in substituted styrylpyridine compounds. researchgate.netmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is used to compute ¹H NMR chemical shifts. These theoretical predictions show good agreement with experimental data, aiding in the accurate assignment of signals and identification of the most probable conformations. For example, ¹H NMR spectra exhibit typical doublet signals for protons in the trans position of a double bond. researchgate.netmdpi.comresearchgate.net
The strong correlation between theoretical predictions and experimental measurements highlights the utility of computational methods in the comprehensive spectroscopic characterization of this compound and its derivatives.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are crucial for exploring the dynamic behavior and conformational landscape of this compound. These simulations reveal the molecule's flexibility and preferred conformations under various conditions.
MD simulations have shown the highly flexible nature of this compound, particularly its trans isomer, which primarily exists in a non-planar form at finite temperatures. unige.ch The rotation of the pyridinyl ring in the cis isomer has also been observed during simulations. unige.ch
Beyond isolated molecules, MD simulations have been applied to understand the behavior of styrylpyridinium dyes, such as RH421, in complex environments like lipid bilayers. These simulations can indicate changes in protein hydrophobic thickness and rearrangement during conformational transitions, offering insights into the dye's response to biological processes. nih.gov
Elucidation of Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling, particularly DFT, is an invaluable tool for elucidating the intricate mechanisms and pathways of chemical reactions involving this compound.
One notable application is in the study of the catalytic asymmetric hydrophosphination of (E)-2-styrylpyridine with diphenylphosphine (B32561) oxide. DFT calculations have provided strong support for the proposed mechanism, which involves the chiral phosphoric acid (CPA) binding to the phosphine (B1218219) oxide, followed by reaction with this compound to form intermediates, and ultimately the creation of a chiral C–P bond through a proton transfer process. acs.org These computational results align qualitatively with observed enantioselectivity and help identify rate-determining and enantio-determining steps. acs.org
Furthermore, computational studies have been used to elucidate the mechanism of this compound formation itself, specifically through pyridine-alkenylation via a half-sandwich ruthenium complex. These investigations also describe the formation of unexpected deactivation products, providing a comprehensive understanding of the reaction. whiterose.ac.uk
Charge Transfer Characteristics and Electronic Structure Analysis
The electronic structure and charge transfer characteristics of this compound are fundamental to understanding its photophysical and photochemical properties, especially given its conjugated nature.
This compound, as a π-conjugated system, facilitates efficient push-pull charge transfer, particularly when donor and acceptor groups are incorporated. mdpi.comrsc.org The introduction of electron-withdrawing groups, such as the nitrogen atom in the pyridine ring, significantly influences electron affinity and alters the photophysical and photochemical behavior of the molecule. mdpi.com
Natural Bond Orbital (NBO) analysis is frequently employed to assess electron delocalization and intramolecular charge transfer (ICT) within these systems. NBO analysis reveals that charge density transfer typically occurs from donor to acceptor units, with the π-linker facilitating this process. rsc.org TD-DFT analysis can further reveal charge transfer tendencies, showing how enhanced charge separation, induced by chemical modification or solvation, can reduce singlet-triplet gaps, potentially leading to thermally activated delayed fluorescence. researchgate.netrsc.org In iron(II)-styrylpyridine complexes, metal-to-ligand charge transfer (MLCT) transitions are observed, directly relating to the absorption bands and influencing the magnetic behavior of these complexes. unige.ch
Applications of 2 Styrylpyridine in Advanced Chemical Research Excluding Clinical/safety
Applications in Catalysis Research
The presence of a nitrogen atom in the pyridine (B92270) ring allows 2-styrylpyridine to function effectively as a ligand, coordinating with a wide range of transition metals to form stable complexes. These complexes have been explored for their catalytic activity, particularly in reactions requiring precise electronic and steric control.
The pyridine moiety in this compound serves as an excellent coordinating site for metal ions, enabling its use as a ligand in transition metal catalysis. The electronic properties of the resulting metal complex can be fine-tuned by the conjugated styryl group. Research has demonstrated that this compound can be both a product of catalytic reactions and a ligand in subsequent catalytic systems. For instance, a theoretical investigation into pyridine-alkenylation elucidated the mechanism for forming this compound using a half-sandwich ruthenium complex. whiterose.ac.uk
Once formed, this compound can act as a ligand in various metal complexes. It has been studied as a ligand in tungsten pentacarbonyl, W(CO)₅(this compound), and similar complexes with molybdenum and chromium. researchgate.net In these complexes, the coordinated this compound can undergo photochemical reactions, such as isomerization, which can influence the catalytic environment. researchgate.net The general ability of the pyridyl group to form stable complexes with a variety of transition metals—including palladium, rhodium, iridium, and copper—underpins its broad utility in constructing catalysts for cross-coupling and functionalization reactions. rsc.org
Table 1: Examples of Metal Complexes Involving Styrylpyridine Ligands in Catalysis Research
| Metal Center | Complex Type / Reactant | Research Focus | Source(s) |
|---|---|---|---|
| Ruthenium | Half-sandwich Ru complex | Mechanistic study of this compound formation | whiterose.ac.uk |
| Tungsten | W(CO)₅(trans-2-styrylpyridine) | Photochemical reactivity and isomerization of the ligand | researchgate.net |
| Molybdenum | M(CO)₅(styrylpyridine) (M=Mo, Cr) | Photoisomerization of the coordinated ligand | researchgate.net |
| Rhenium | XRe(CO)₃(trans-4-styrylpyridine)₂ | Photoassisted isomerization | researchgate.net |
| Palladium | Pd(OAc)₂ with ligands | General C-H functionalization of pyridine derivatives | nih.gov |
| Nickel | (terpyridine)NiMe | Alkyl-alkyl cross-coupling reactions | lehigh.edu |
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, which are crucial in fields like medicinal chemistry and materials science. mdpi.com This process relies on a chiral catalyst to control the stereochemical outcome of a reaction, preferentially forming one enantiomer or diastereomer over others. academie-sciences.fr The effectiveness of this control stems from the formation of diastereomeric transition states when the catalyst interacts with the substrate, a process known as chiral recognition. academie-sciences.fr
While this compound itself is not chiral, it can be chemically modified to incorporate chiral centers or used in conjunction with chiral metal catalysts to induce stereoselectivity. The design and synthesis of new chiral ligands are central to advancing asymmetric catalysis. academie-sciences.fr By creating a chiral derivative of this compound, it can be employed as a ligand to guide the stereoselective transformation of a prochiral substrate. This approach is fundamental to the development of novel catalytic enantioselective transformations, where the structure of the target molecule drives the innovation of new synthetic methods. nih.gov For example, rhodium complexes containing chiral ligands have been successfully used to catalyze asymmetric [2+2+2] cycloaddition reactions to produce complex chiral molecules like helicenes with high enantioselectivity. researchgate.net The application of a chiral this compound ligand within such a system could offer a pathway to new stereoselective reactions.
Table 2: Principles of Asymmetric Catalysis Relevant to this compound
| Principle | Description | Relevance to this compound | Source(s) |
|---|---|---|---|
| Chiral Catalyst | A catalyst that is itself chiral (enantiomerically pure). | A chemically modified, chiral version of this compound could serve as a chiral ligand. | academie-sciences.fr |
| Chiral Recognition | The ability of the chiral catalyst to differentiate between enantiomeric substrates or enantiotopic faces/groups of a prochiral substrate. | The ligand would create a specific 3D environment around the metal center, favoring one reaction pathway. | academie-sciences.fr |
| Stereoselective Transformation | A reaction that favors the formation of a specific stereoisomer (e.g., one enantiomer over the other). | A chiral this compound-metal complex could catalyze reactions to produce enantioenriched products. | nih.gov |
| Diastereomeric Transition States | The interaction between the chiral catalyst and the substrate forms transient diastereomeric complexes with different energy levels, leading to different reaction rates. | The energy difference between these states determines the enantiomeric excess (ee) of the product. | academie-sciences.fr |
This compound as a Ligand in Metal-Catalyzed Reactions
Applications in Materials Science and Engineering
The conjugated π-system of this compound imparts significant optical and electronic properties, making it an attractive component for advanced functional materials. Its rigid structure and photoreactive nature are exploited in optoelectronics, polymer chemistry, and the design of molecular machines.
The extended π-conjugation in this compound makes it a candidate for optoelectronic applications. ontosight.ai Derivatives of styrylpyridine are frequently investigated as components of organic electroluminescent materials for OLEDs. A common design strategy involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates efficient charge injection and transport, leading to light emission. researchgate.netresearchgate.net
In one line of research, a series of D-A-D fluorophores were synthesized using a 3-cyanopyridine-2-one core as the acceptor and triphenylamine (B166846) units as donors. researchgate.net These compounds were developed for use as yellow light emitters in fluorescent OLEDs. The resulting materials exhibited high thermal stability, with decomposition temperatures exceeding 350 °C, and possessed suitable HOMO/LUMO energy levels for effective charge injection. researchgate.net When these materials were used as dopants in a CBP host, the resulting OLED devices showed significant performance, with one derivative achieving a maximum current efficiency (ηc) of 10.72 cd/A, a power efficiency (ηp) of 7.87 lm/W, and an external quantum efficiency (ηEQE) of 5.32%. researchgate.net
Table 3: Performance of an OLED Device Using a Styrylpyridine-based Dopant
| Parameter | Value | Unit | Description | Source(s) |
|---|---|---|---|---|
| Current Efficiency (ηc) | 10.72 | cd/A | Ratio of luminance to the current density. | researchgate.net |
| Power Efficiency (ηp) | 7.87 | lm/W | Ratio of the luminous flux to the input power. | researchgate.net |
| External Quantum Efficiency (ηEQE) | 5.32 | % | Ratio of the number of photons emitted to the number of electrons injected. | researchgate.net |
This compound and its isomers are valuable monomers and functional groups in polymer chemistry. They can be incorporated into polymer backbones to impart specific properties or used as agents for crosslinking polymer chains, which enhances mechanical strength and chemical resistance. beilstein-journals.org
One key application is in the development of photo-crosslinkable polymers. For example, alginate, a natural polysaccharide, was chemically modified with 4-styrylpyridine (B85998) units to create a photo-crosslinkable biomaterial (ASP-Alg). amazonaws.com This functionalized polymer can be crosslinked without a chemical initiator by exposing it to UV radiation. The crosslinking occurs through a [2π + 2π] cycloaddition reaction between the styrylpyridine moieties on adjacent polymer chains, forming a stable cyclobutane (B1203170) ring. amazonaws.com The extent of this photo-crosslinking process can be monitored in real-time by observing the changes in the UV-vis absorption spectrum of the material. amazonaws.com Similar strategies have been noted with polyvinyl alcohol grafted with styrylpyridinium. google.com Additionally, prepolymers end-capped with styrylpyridine can undergo thermal crosslinking at elevated temperatures, typically starting around 180°C. capes.gov.br
Table 4: Styrylpyridine in Polymer Crosslinking
| Polymer | Functional Group | Crosslinking Method | Mechanism | Source(s) |
|---|---|---|---|---|
| Alginate | 4-Styrylpyridine | UV Irradiation | Initiator-free [2π + 2π] photocycloaddition | amazonaws.com |
| Polyvinyl Alcohol | Styrylpyridinium | Not specified | Grafting and crosslinking | google.com |
| Prepolymers | Styrylpyridine | Thermal | Heating at elevated temperatures (e.g., >180°C) | capes.gov.br |
The styryl group in this compound is a stilbene-like photochrome that can undergo reversible trans-cis isomerization upon exposure to light. the-innovation.org This property is the foundation for its use in molecular photoswitches, where light is used as an external stimulus to reversibly alter the structure and, consequently, the properties of a material. The trans isomer is typically converted to the cis isomer by UV light, and the reverse process can be triggered by visible light or heat. acs.org
When this compound or its isomers are incorporated as ligands into metal complexes, the resulting materials can exhibit fascinating photoreactive behaviors. A notable example involves iron(II) complexes with 4-styrylpyridine ligands, [Fe(stpy)₄(NCSe)₂]. unige.chacs.org In the crystalline solid state, these complexes can undergo a quantitative and unidirectional cis-to-trans isomerization of the styrylpyridine ligands when irradiated with visible light. acs.org This structural change within the ligand sphere induces a significant change in the magnetic properties of the iron(II) center. The material, which is in a high-spin state before irradiation, switches to a state that undergoes a thermal spin-crossover upon cooling. unige.chacs.org This phenomenon is known as a "ligand-driven light-induced spin change" (LD-LISC) and represents a sophisticated method for controlling magnetic behavior with light. In addition to isomerization, styrylpyridine derivatives can also undergo [2+2] photocycloaddition in the solid state, leading to different photoreactive materials. acs.org
Table 5: Styrylpyridine-Based Molecular Photoswitches
| System | Stimulus | Molecular Change | Resulting Property Change | Source(s) |
|---|---|---|---|---|
| Ruthenium(II)-terpyridine complex with styrylbenzene units | UV Light | trans-trans to trans-cis isomerization | Alteration of spectral profiles (absorption and emission) | acs.org |
| Iron(II) complex with 4-styrylpyridine ligands | Visible Light (532 nm) | cis-to-trans isomerization of ligands | Switch from high-spin state to a spin-crossover state (LD-LISC effect) | unige.chacs.org |
| Silver(I) complexes with 4-styrylpyridine ligands | UV Light | [2+2] photocycloaddition | Dimerization of ligands, potential for photosalient effects | acs.org |
Supramolecular Assembly and Host-Guest Chemistry with Styrylpyridines
The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in the field of supramolecular chemistry. This area of chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. wikipedia.org The ability of the styrylpyridine moiety to participate in various intermolecular forces drives its use in creating complex supramolecular assemblies and in host-guest systems.
One of the key applications of styrylpyridines in this domain is their role in coordination-driven self-assembly. For instance, 4-styrylpyridine has been utilized as an axial ligand in the synthesis of one-dimensional coordination polymers with metal ions like manganese(II) and cobalt(II). ias.ac.in These chains further organize into three-dimensional supramolecular networks through hydrogen bonding and C–H···π interactions. ias.ac.in Similarly, a square planar copper(II) complex with 4-styrylpyridine has been shown to self-assemble into a 3D supramolecular structure via π–π interactions. tandfonline.com These organized architectures are of interest for their potential in developing materials with unique magnetic or catalytic properties. ias.ac.intandfonline.com
Host-guest chemistry, a central concept in supramolecular chemistry where a "host" molecule encapsulates a "guest" molecule, has been extensively explored with styrylpyridine derivatives. wikipedia.org Macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins are known to form complexes with styrylpyridines. mipt.rursc.org For example, research has shown that the cavity of cucurbit acs.orguril (CB7) can accommodate the pyridinium (B92312) part of an amphiphilic anthracene-functionalized pyridinium guest, leading to the formation of nanoparticles. rsc.org In contrast, the larger cucurbit ias.ac.inuril (CB8) can encapsulate both the pyridinium and anthracene (B1667546) moieties simultaneously, resulting in the formation of nanorods. rsc.org These host-guest interactions can be used to control the aggregation state and, consequently, the photophysical properties of the styrylpyridine guest. researchgate.net The formation of pseudodimeric complexes of 4-styrylpyridine derivatives has also been studied, highlighting the role of structure-property relationships in their self-assembly. mipt.ru
Furthermore, the interaction of styrylpyridine-containing cyclophanes with nucleotides has been investigated. These studies demonstrate the potential for selective fluorimetric detection of pyrimidine (B1678525) nucleotides, showcasing the utility of the styrylpyridine unit as a fluorophore in the design of chemical sensors for bioanalytical applications. mdpi.com The formation of these host-guest complexes is typically governed by a combination of non-covalent interactions, including electrostatic forces, hydrogen bonding, and hydrophobic effects. wikipedia.orgthno.org
| Host Molecule | Guest Molecule | Resulting Assembly | Reference |
| Cucurbit acs.orguril (CB7) | Pyridinium-functionalized anthracene | Nanoparticles | rsc.org |
| Cucurbit ias.ac.inuril (CB8) | Pyridinium-functionalized anthracene | Nanorods | rsc.org |
| Mn(II)/Co(II) ions | 4-Styrylpyridine | 1D Coordination Polymer | ias.ac.in |
| Copper(II) ion | 4-Styrylpyridine | 3D Supramolecular Architecture | tandfonline.com |
| Cyclophane | Pyrimidine nucleotides | 1:1 Complex | mdpi.com |
Research in Bio-Related Fields (Pre-Clinical Academic Research Focus)
Exploration as a Scaffold in Medicinal Chemistry Lead Discovery
The this compound framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.govnih.gov This versatility has led to its extensive use as a starting point for the design and discovery of new therapeutic agents. nih.govontosight.ai The styrylquinoline scaffold, a closely related structure, has also been widely explored for its potential in drug development. researchgate.net
The pyridine ring itself is a common feature in many therapeutic drugs due to its ability to improve water solubility and its role as a pharmacophore. nih.gov When combined with the styryl group, the resulting scaffold offers a tunable platform where modifications to either the pyridine or the phenyl ring can systematically alter the molecule's biological activity. nih.gov This adaptability makes the styrylpyridine scaffold particularly attractive for fragment-based drug design and the development of biomolecular mimetics.
Researchers have explored styrylpyridine derivatives for a range of potential therapeutic applications. For example, they have been investigated in the context of Alzheimer's disease, both for imaging amyloid plaques and for inhibiting their aggregation. google.com Additionally, derivatives of the related styrylquinoline have been evaluated as antiproliferative agents against various cancer cell lines. researchgate.net The ease of synthesis and the ability to introduce a wide variety of functional groups allow chemists to create large libraries of styrylpyridine-based compounds for screening against different biological targets. nih.govresearchgate.net
| Related Scaffold | Therapeutic Area of Exploration | Key Research Finding | Reference |
| Styrylpyridine | Alzheimer's Disease | Used for binding and imaging amyloid plaques | google.com |
| Styrylquinoline | Cancer | Derivatives reported as antiproliferative agents | researchgate.net |
| Pyridine | General Drug Discovery | Acts as a pharmacophore and improves solubility | nih.gov |
| Pyridinone | General Drug Discovery | Used in fragment-based design and as biomimetic | nih.gov |
Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition)
The styrylpyridine scaffold has been instrumental in the development of specific enzyme inhibitors, with research focusing on understanding the molecular mechanisms behind these interactions. A significant area of study has been the inhibition of choline (B1196258) acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine. acs.org Analogs of styrylpyridine have been synthesized and studied to probe the configurational and electronic features necessary for potent inhibition of ChAT. acs.orgacs.org These studies are crucial for designing drugs that could potentially modulate cholinergic neurotransmission.
In another example of enzyme-targeted research, a copper(II) complex incorporating 4-styrylpyridine was found to exhibit strong biomimetic activity, mimicking the function of the enzyme phenoxazinone synthase. tandfonline.com This complex effectively catalyzed the aerial oxidation of o-aminophenol to aminophenoxazinone under mild conditions. tandfonline.com The turnover number (kcat) for this process was determined to be 50.13 × 10⁻² s⁻¹, and the mechanism was further investigated using mass spectral analysis and density functional theory (DFT) studies. tandfonline.com Such biomimetic studies provide valuable insights into the catalytic functions of metalloenzymes and can guide the development of artificial enzymes.
Furthermore, derivatives of the related 2-pyridone scaffold have been identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme. nih.gov This discovery has led to the development of novel antibacterial agents with broad-spectrum activity, including against resistant strains. nih.gov These examples highlight how the styrylpyridine core and related structures can be modified to interact with specific enzyme active sites, leading to potent and selective inhibition.
| Enzyme Target | Inhibitor Scaffold | Key Finding | Reference |
| Choline Acetyltransferase (ChAT) | Styrylpyridine analogs | Configurational and electronic features are key for inhibition | acs.orgacs.org |
| Phenoxazinone Synthase (mimic) | Copper(II) complex with 4-styrylpyridine | Complex exhibits strong catalytic activity (kcat = 50.13 × 10⁻² s⁻¹) | tandfonline.com |
| DNA Gyrase | 2-Pyridone derivatives | Potent inhibitors with broad-spectrum antibacterial activity | nih.gov |
| Rho Associated Protein Kinases (ROCK) | Pyridylthiazole-based ureas | Potent inhibition (low nM) observed with specific substitutions | nih.gov |
Development as Fluorescence Probes for Biological Systems and Cell Labeling
Styrylpyridine derivatives are widely recognized for their fluorescent properties, making them highly valuable tools for bioimaging and as probes in biological research. ontosight.ai Their structure, which typically consists of an electron-donating group connected to an electron-withdrawing pyridinium ring through a conjugated π-system, gives rise to their ability to absorb and emit light, often with large Stokes shifts. ontosight.aimdpi.comnih.gov
These compounds have been successfully developed as fluorescent probes for imaging specific cellular components and environments. For example, certain styrylpyridinium salts have been designed as red-emissive, two-photon turn-on probes that selectively light up the plasma membrane in living cells and tissues. rsc.org The fluorescence of these probes is often sensitive to the viscosity of their microenvironment, a property that is exploited for membrane imaging. rsc.org Other derivatives have been created to target and image mitochondria, allowing researchers to study the function and dynamics of this vital organelle. acs.orgresearchgate.net
The versatility of the styrylpyridine scaffold allows for the development of probes that can detect specific ions or molecules within cells. A bis(styryl) dye incorporating an aza-dithia-crown ether receptor was shown to be an effective ratiometric fluorescent sensor for mercury(II) ions in living cells. mdpi.com Moreover, styrylpyridinium-based probes have been synthesized for the detection of reactive oxygen species and for monitoring enzyme activity in real-time. researchgate.netmagtech.com.cn A study of various styrylpyridinium compounds revealed that derivatives with a julolidine (B1585534) donor group and a divinyl linker exhibited intense fluorescence in the near-infrared region (around 760 nm), which is advantageous for deep-tissue imaging. mdpi.comnih.gov Cell staining experiments with one such compound showed strong fluorescence localized in the cytoplasm, demonstrating its utility for cell labeling. mdpi.comnih.gov
| Probe Application | Target | Key Feature | Reference |
| Plasma Membrane Imaging | Cell Membrane | Two-photon, red-emissive, turn-on probe | rsc.org |
| Mitochondrial Imaging | Mitochondria | Solvatochromic properties, two-photon probes | acs.orgresearchgate.net |
| Ion Detection | Mercury (II) ions | Ratiometric fluorescent detection | mdpi.com |
| Cell Labeling | Cytoplasm | Near-infrared fluorescence, large Stokes' shift | mdpi.comnih.govnih.gov |
Structure-Activity Relationship (SAR) Studies in Pre-Clinical Models (e.g., Antifungal Activity)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they systematically investigate how the chemical structure of a compound influences its biological activity. Such studies have been conducted on this compound derivatives to optimize their potential as therapeutic agents, particularly as antifungals.
Research into the antifungal properties of styrylpyridinium compounds against Candida albicans has provided valuable SAR insights. nih.gov A study involving a set of 13 styrylpyridinium salts revealed that the length of the N-alkyl chain on the pyridinium ring is a critical determinant of activity. nih.gov Compounds with long N-alkyl chains (C18 to C20) were found to be inactive, whereas other derivatives inhibited yeast growth at concentrations ranging from 0.06 to 16 µg/mL. nih.gov The nature of the substituent on the styryl phenyl ring also played a significant role. A derivative with a 4'-diethylamino group showed the strongest fungicidal properties, although it also exhibited high toxicity to mammalian cells. nih.gov Conversely, a compound with a cyano (CN) group was less toxic and showed effective synergism with the established antifungal drug fluconazole. nih.gov
These findings suggest a delicate balance between the electronic and lipophilic properties of the molecule in determining both its efficacy and its safety profile. The potent activity of the diethylamino-substituted compound points to the importance of a strong electron-donating group, while the synergistic effect of the cyano-substituted derivative suggests a different mechanism of action that could be exploited in combination therapies. nih.gov Similar SAR studies on other scaffolds, such as benzothiazole (B30560) derivatives, have also yielded potent antifungal lead compounds, demonstrating the power of this iterative design-and-test approach. rsc.org
Analytical Chemistry Applications
In analytical chemistry, this compound and its derivatives serve as valuable tools, primarily due to their responsive photophysical properties. Their use in the development of fluorescent probes for the detection and quantification of various analytes is a prominent application.
A styrylpyridine-containing cyclophane has been synthesized and demonstrated as a selective fluorimetric sensor for nucleotides. mdpi.com This macrocyclic host system showed a differential response to purine (B94841) and pyrimidine bases in neutral aqueous solution. While purine nucleotides quenched the fluorescence of the probe, pyrimidine nucleotides such as TMP, TTP, and CMP induced a significant enhancement in fluorescence. mdpi.com This selectivity allows for the differentiation of nucleotide types, highlighting the potential of styrylpyridine-based systems in bioanalytical assays. The pKa of the this compound unit itself is reported to be around 5.0-5.2, a property that influences its behavior in different pH environments. mdpi.com
Theoretical and experimental spectroscopic analyses have been conducted on various cyano-substituted styrylpyridine compounds to understand the effect of substituents on their spectral properties. researchgate.netresearchgate.net These fundamental studies, often employing Density Functional Theory (DFT), provide a basis for designing molecules with tailored absorption and emission characteristics for specific analytical purposes. researchgate.net By correlating theoretical calculations with experimental data (UV-Vis, IR, NMR), researchers can predict how modifications to the molecular structure will impact its performance as an analytical probe. researchgate.netresearchgate.net The development of such probes is a continuous area of research, with styrylpyridine systems being used to detect metal ions and other biologically relevant species. mdpi.com
Use as Labels for Polymer Characterization
The precise characterization of polymers, including the determination of their molecular mass and the monitoring of their formation, is crucial for designing materials with specific properties. Fluorescent labels covalently attached to polymer chains offer a sensitive method for such analysis.
Researchers have proposed the use of this compound derivatives as spectroscopic labels for measuring polymer molecular mass. nih.gov The strategy involves attaching a stable radical, such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), to a this compound core. nih.gov This creates a bifunctional molecule that can be incorporated into a polymer structure. The this compound unit provides a strong chromophore for ultraviolet-visible (UV-Vis) spectroscopy, while the TEMPO radical is detectable by electron paramagnetic resonance (EPR) spectroscopy. The combination allows for a correlative approach to polymer characterization. To this end, several precursor molecules have been synthesized and characterized, demonstrating the viability of the synthetic route.
Table 1: Precursor Compounds for Polymer Label Synthesis This interactive table summarizes the precursor isomers synthesized for the eventual creation of this compound-based polymer labels. Data sourced from .
| Compound ID | Chemical Name | Formula | Synthesis Method |
|---|---|---|---|
| I | trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde | C₁₄H₁₁NO | Knoevenagel condensation |
| II | trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde | C₁₄H₁₁NO | Knoevenagel condensation |
| III | trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | C₁₄H₁₁NO₂ | Jones oxidation of I |
| IV | (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid | C₁₄H₁₁NO₂ | Jones oxidation of II |
Beyond static characterization, this compound derivatives have been employed to monitor dynamic polymer processes. In one study, a styrylpyridine derivative was used as a fluorescent probe to track the sol-gel transition, a process where a solution of monomers polymerizes to form a gel. researchgate.net The key observable was fluorescence anisotropy, which measures the rotational mobility of the fluorescent probe. As the polymerization proceeded, the microviscosity of the medium increased, restricting the probe's movement. This was reflected as a strong increase in fluorescence anisotropy, providing a sensitive, non-mechanical method to monitor the gelation process in real-time. researchgate.net
Development as Fluorescence Probes for Specific Chemical Properties
The sensitivity of the this compound fluorophore to its environment has been exploited to create a variety of fluorescent probes that can detect and report on specific chemical properties. These probes operate by changing their fluorescence output—such as intensity, wavelength, or lifetime—upon interaction with a target analyte or environment.
Probes for Environmental Polarity (Solvatochromism)
A prominent feature of this compound and its derivatives is solvatochromism, the phenomenon where the color of a compound changes with the polarity of the solvent. This property allows them to act as probes for the local polarity of a system, such as the interior of a protein or a polymer matrix. The electronic ground state of this compound is less polar than its excited state. In polar solvents, the more polar excited state is stabilized, which lowers its energy and results in a red-shift (bathochromic shift) of the fluorescence emission. Conversely, in non-polar solvents, the emission is typically blue-shifted (hypsochromic shift).
Detailed spectroscopic studies have quantified this behavior for various styrylpyridine derivatives. mdpi.com For example, the absorption and emission maxima of these compounds have been recorded in a wide range of solvents, demonstrating their responsiveness to both non-specific electrostatic interactions and specific interactions like hydrogen bonding.
Table 2: Solvatochromic Shift of a Representative 2,6-distyrylpyridine Derivative This interactive table shows the position of the longest wavelength absorption maximum (λabs) for a 2,6-distyrylpyridine derivative in solvents of varying polarity, illustrating its solvatochromic behavior. Data sourced from .
| Solvent | Dielectric Constant (ε) | λabs (nm) |
|---|---|---|
| n-Hexane | 1.88 | 338 |
| Dioxane | 2.21 | 344 |
| Chloroform | 4.81 | 348 |
| Acetonitrile | 37.50 | 344 |
| Dimethyl sulfoxide | 46.70 | 348 |
| Methanol | 32.70 | 353 |
| Acetic Acid | 6.15 | 446* |
\The large shift in acetic acid is attributed to the protonation of the pyridine nitrogen. *
Probes for Specific Analytes
By incorporating specific recognition units (receptors) into the molecular structure, this compound can be transformed into highly selective fluorescent probes for target analytes like biomolecules and metal ions.
Nucleotide Detection: A cyclophane host molecule containing two this compound units has been developed for the selective recognition of nucleotides in neutral aqueous solutions. mdpi.com This probe exhibits a remarkable differential response. Upon binding to purine-based nucleotides (e.g., AMP, ATP), its fluorescence is quenched. In contrast, binding to pyrimidine-based nucleotides (e.g., TMP, TTP) causes a significant "light-up" or enhancement of fluorescence. mdpi.com This dual-mode sensing allows for the differentiation between nucleotide families at physiological pH, a significant achievement for bioanalytical applications. mdpi.com The binding affinities have been quantified, showing moderate to strong complex formation. mdpi.com
Table 3: Binding Constants (log Kb) for a Styrylpyridine-Based Cyclophane with Various Nucleotides This interactive table displays the association constants for the 1:1 complexes formed between the fluorescent probe and different nucleotides. Data sourced from mdpi.com.
| Nucleotide | Family | log Kb | Fluorimetric Response |
|---|---|---|---|
| AMP | Purine | 4.4 | Quenching |
| ATP | Purine | 5.0 | Quenching |
| dGMP | Purine | 3.8 | Quenching |
| TMP | Pyrimidine | 2.3 | Light-up |
| TTP | Pyrimidine | 3.2 | Light-up |
| CMP | Pyrimidine | 2.8 | Light-up |
Metal Ion Detection: The pyridine nitrogen atom in the this compound scaffold is a natural binding site for metal ions. mdpi.com This interaction can predictably alter the photophysical properties of the molecule, enabling its use as a chemosensor. A novel ratiometric fluorescent probe based on a styrylpyridinium unit attached to a terpyridine receptor was synthesized for the selective detection of zinc ions (Zn²⁺). Upon addition of Zn²⁺, the probe's fluorescence color changes from blue to yellow, allowing for ratiometric detection with a low detection limit of 0.17 µM. This high selectivity for Zn²⁺ over other competing metal ions, such as Cd²⁺, is attributed to the specific coordination geometry favored by the terpyridine unit and the electronic properties of the closed-shell Zn²⁺ ion. Paramagnetic metal ions like Cu²⁺ and Ni²⁺, by contrast, were found to quench the fluorescence entirely.
Probes for Cellular Microenvironments: The chemical structure of styrylpyridine probes can be fine-tuned to target specific microenvironments within biological cells. By modifying the electron-accepting pyridine ring to a zwitterionic pyridine-N-oxide, researchers developed a probe named TNO (diphenylaminostyryl pyridine-N-oxide). This modification resulted in a bathochromic shift in its emission spectra and, critically, changed its localization within cells. While the cationic styrylpyridinium equivalent (TNC) accumulates in mitochondria, the neutral TNO probe shows excellent and specific imaging of lipid droplets. This work demonstrates how subtle chemical modifications to the this compound core can create powerful tools for probing the distinct chemical properties and composition of subcellular organelles.
Emerging Research Directions and Future Perspectives
Integration of 2-Styrylpyridine into Hybrid and Nanostructured Materials
The incorporation of this compound and its derivatives into hybrid and nanostructured materials is a rapidly growing area of research. These materials often exhibit synergistic or novel properties arising from the combination of the organic this compound component with inorganic or polymeric frameworks.
Researchers are exploring the use of this compound as a photoactive organic cation in the creation of zero-dimensional hybrid metal halides. For instance, compounds with the general formula R2MCl4 (where R is (E)-4-styrylpyridinium and M is Zn or Cd) have been synthesized. rsc.org In these structures, isolated tetrahedral [MCl4]2- anions are separated by the organic cations, leading to optical properties primarily determined by the this compound cation. rsc.org This approach offers a pathway to stabilize the photoemission of organic molecules and tune their photoluminescence. rsc.org
Furthermore, this compound derivatives are being utilized as ligands in the construction of metal-organic frameworks (MOFs) and metal complexes. These hybrid materials show potential in areas such as solid-state photochemical reactions. For example, the photodimerization of trans-2-styrylpyridine has been investigated within the confined spaces of zeolite cages, demonstrating how the nanoscale environment can influence reaction pathways, leading to isomerization, dimerization, or cyclization depending on the loading level and the nature of the zeolite. researchgate.net Similarly, the solid-state [2+2] cycloaddition of styrylpyridine ligands in metal complexes can be controlled to produce specific cyclobutane (B1203170) derivatives, a process that can be influenced by the geometry of the metal complex. nih.gov
The development of multifunctional smart materials is another exciting frontier. Hybrid materials incorporating this compound have been shown to exhibit properties like photosalience (photoinduced crystal mobility) and anisotropic thermal expansion. iucr.org For example, copper-based metal complexes with styrylpyridine ligands can undergo [2+2] cycloaddition upon UV irradiation, a reaction accompanied by a significant change in the material's physical properties. iucr.org
Table 1: Examples of this compound in Hybrid and Nanostructured Materials
| Material Type | This compound Derivative | Key Feature/Application |
| Zero-Dimensional Hybrid Halides | (E)-4-styrylpyridinium | Stabilized photoemission, tunable photoluminescence rsc.org |
| Metal-Organic Frameworks (MOFs) | trans-4-styrylpyridine | Controlled [2+2] cycloaddition in nanospace researchgate.net |
| Metal Complexes | 4-styrylpyridine (B85998) | Photosalient behavior, anisotropic thermal expansion iucr.org |
| Metal Complexes | 4-styryl pyridine (B92270) (4spy) | Solid-state [2+2] photochemical reactions nih.gov |
Advanced Computational Design and Predictive Modeling of Novel this compound Derivatives
Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are being employed to predict molecular geometries, electronic properties, and biological activities, thereby guiding synthetic efforts.
Computational studies have been instrumental in understanding the structure, energy, and reactivity of this compound isomers. unige.ch For example, DFT calculations have been used to investigate the planarity of the trans isomer and the relative stabilities of cis and trans conformations. unige.ch These theoretical insights are crucial for designing molecules with specific photoresponsive behaviors.
Predictive modeling is also being used to design this compound derivatives with specific biological targets. In one study, 3D-QSAR models were developed to design new styrylpyridine-based molecules as potent inhibitors of histone deacetylase 1 (HDAC1), a target for cancer therapy. researchgate.net These models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), successfully predicted the inhibitory activity of newly designed compounds. researchgate.net
Furthermore, computational methods are used to elucidate the mechanisms of photochemical reactions. Theoretical studies on the photoisomerization of this compound and the photochromic cycloreversion reactions of related systems provide fundamental insights that can guide the design of molecular switches and other light-responsive materials. acs.org The combination of experimental spectroscopic analysis with theoretical calculations, such as time-dependent DFT (TD-DFT), allows for a detailed understanding of the electronic transitions and photophysical properties of cyano-substituted styrylpyridine compounds. mdpi.comresearchgate.net
The predictive power of these computational models extends to forecasting the inhibitory potency of novel compounds against specific enzymes. For instance, computer models based on the structural parameters of MPP+ and styrylpyridinium analogs have been used to predict the IC50 values of new inhibitors of mitochondrial NADH dehydrogenase. nih.gov
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Research Focus |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Understanding isomer stability and reactivity unige.ch |
| 3D-QSAR (CoMFA, CoMSIA) | Predictive modeling of biological activity | Design of novel HDAC1 inhibitors researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of UV/Vis absorption spectra | Elucidating electronic transitions and photophysical properties mdpi.comresearchgate.net |
| Molecular Docking | Predicting binding modes and interactions | Investigating interactions with biological targets nih.gov |
Application of Green Chemistry Principles in the Synthesis and Utility of this compound
The principles of green chemistry are increasingly being applied to the synthesis and application of this compound and its derivatives to minimize environmental impact and enhance sustainability. sigmaaldrich.comconsensus.app These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. acs.orgresearchgate.net
Several studies have reported the synthesis of styrylpyridine-like compounds under green chemistry conditions. mdpi.com These methods often involve solvent-free reactions or the use of more environmentally benign solvents. mdpi.com For example, the condensation reaction of methylpyridines with aromatic aldehydes to form styrylpyridines has been successfully carried out without the need for a solvent at elevated temperatures. mdpi.com This approach not only reduces waste but can also lead to higher purity products.
The use of catalysis is a cornerstone of green chemistry, and catalytic methods are being explored for the synthesis of this compound derivatives. acs.org Catalytic reagents are often more selective and can be used in smaller quantities than stoichiometric reagents, leading to a reduction in waste.
Another key principle of green chemistry is the use of renewable feedstocks. athensjournals.gr While not yet widely reported for this compound itself, the broader trend in chemical synthesis is to move away from petroleum-based starting materials towards bio-based alternatives.
The development of green synthetic methods also extends to photochemical reactions. Solid-state [2+2] photochemical reactions represent a green approach to synthesizing cyclobutane derivatives, as they can proceed with high selectivity and without the need for solvents. nih.gov
The application of these principles not only makes the production of this compound more sustainable but also aligns with the growing demand for environmentally friendly chemical processes in industry and academia. researchgate.net
Table 3: Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Prevention of Waste | Minimizing byproducts and avoiding hazardous substances. | Solvent-free synthesis of styrylpyridines. mdpi.com |
| Atom Economy | Maximizing the incorporation of all materials into the final product. acs.org | [2+2] cycloaddition reactions with high yield. nih.gov |
| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. sigmaaldrich.com | Avoiding the use of toxic solvents and reagents. researchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. consensus.app | Microwave-assisted synthesis can reduce reaction times and energy consumption. athensjournals.gr |
| Catalysis | Using catalytic reagents instead of stoichiometric ones. acs.org | Exploration of catalytic condensation reactions. |
Challenges and Opportunities in Interdisciplinary this compound Research
The expanding research landscape of this compound presents both significant challenges and exciting opportunities that often lie at the intersection of different scientific disciplines. Overcoming these challenges will be key to unlocking the full potential of this versatile compound.
One of the primary challenges is the development of synthetic routes that are not only efficient and scalable but also adhere to the principles of green chemistry. While progress has been made, the discovery of novel, environmentally benign catalytic systems for the selective synthesis of complex this compound derivatives remains an active area of research.
Another challenge lies in the precise control over the solid-state arrangement of this compound molecules to achieve desired photophysical or photochemical properties. The outcome of solid-state reactions is highly dependent on crystal packing, which can be difficult to predict and control. Crystal engineering, which seeks to design and control the formation of crystalline solids, offers a promising avenue to address this challenge. nih.gov
The translation of promising in vitro findings to in vivo applications, particularly in the biomedical field, presents a significant hurdle. Issues such as bioavailability, metabolic stability, and potential toxicity of this compound derivatives need to be thoroughly investigated. nih.govgoogle.com
Despite these challenges, the opportunities for interdisciplinary research are vast. The photoresponsive nature of this compound makes it an attractive candidate for the development of "smart" materials with applications in optoelectronics, data storage, and sensor technology. unige.chthe-innovation.org Collaboration between chemists, materials scientists, and physicists will be crucial for designing and fabricating these advanced materials.
In the realm of medicinal chemistry, the structural scaffold of this compound offers a versatile platform for the design of novel therapeutic agents. nih.govgoogle.com Interdisciplinary efforts involving chemists, biologists, and pharmacologists are needed to identify new biological targets and to optimize the pharmacological properties of this compound-based drug candidates.
Furthermore, the integration of advanced computational modeling with experimental work provides a powerful synergy. Predictive models can guide the synthesis of new derivatives with enhanced properties, while experimental data can be used to refine and validate the computational models. This iterative process of design, synthesis, and testing is a key opportunity to accelerate the pace of discovery in this compound research.
Q & A
Q. What are the recommended methods for synthesizing 2-styrylpyridine, and how can purity be ensured?
this compound synthesis typically involves condensation reactions between pyridine derivatives and styrene precursors. For example, coupling 2-pyridinecarboxaldehyde with styrene derivatives under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Purification often employs column chromatography or recrystallization, with purity verified via HPLC or GC (>98% purity thresholds) . Safety protocols, including glovebox use and fume hoods, are critical due to reactivity hazards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Proton assignments rely on comparing theoretical (DFT-based) and experimental shifts. For example, H5' and H3' protons in this compound show ~2.8% deviation between calculated and observed values, aiding signal resolution in crowded spectra .
- IR Spectroscopy : Key stretches (e.g., C=N, C=C) are identifiable using databases like NIST Chemistry WebBook, though solvent effects may shift peaks by ~2% .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 233.27 g/mol for terpyridine analogs) .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory. Avoid skin contact, as the compound may cause irritation (GHS Category 2) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (acute toxicity, Category 4) .
- Storage : Keep in airtight containers away from oxidizers, with regular stability checks to monitor degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?
DFT models incorporating exact-exchange terms (e.g., Becke’s hybrid functionals) improve accuracy in predicting thermochemical properties, such as atomization energies (average error: ±2.4 kcal/mol) . Gradient-corrected functionals (e.g., Colle-Salvetti) further refine correlation-energy calculations, critical for understanding charge-transfer behavior in coordination complexes . Solvent effects (e.g., PCM models) adjust NMR shift predictions, reducing errors in H7/H8 assignments .
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound derivatives?
Discrepancies often arise from solvent interactions or conformational flexibility. For example:
- Error Mitigation : Including solvent effects in DFT-PCM calculations reduces proton shift errors (e.g., from 11.7% to 9.7% for H2/H6 in cyano-substituted analogs) .
- Dynamic Effects : Molecular dynamics simulations account for rotational barriers in styryl groups, improving agreement with experimental line shapes.
Q. What parameters influence reaction yield in this compound synthesis, and how can they be optimized?
- Catalyst Selection : Palladium catalysts enhance cross-coupling efficiency but require inert atmospheres to prevent oxidation .
- Temperature Control : Reactions at 60–80°C improve kinetics without promoting side products (e.g., oligomerization) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction neutralization to isolate products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
